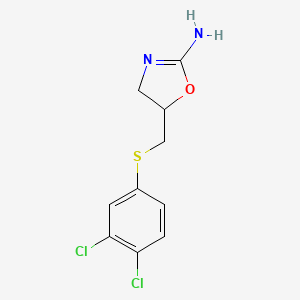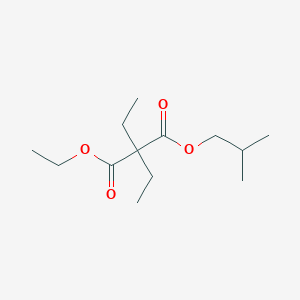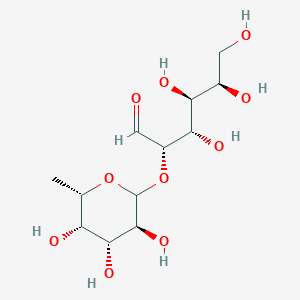
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- is a disaccharide derivative that plays a significant role in various biological and chemical processes This compound is a modified form of D-galactose, where a 6-deoxy-alpha-L-galactopyranosyl group is attached to the second carbon of the D-galactose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- typically involves the glycosylation of D-galactose with a 6-deoxy-alpha-L-galactopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and a protecting group strategy to ensure the selective formation of the desired glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes and engineered microbial strains to enhance the efficiency of the glycosylation reaction . Additionally, large-scale production may require the use of bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s effects are mediated through its ability to bind to carbohydrate-binding proteins and alter their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-O-(alpha-L-Fucopyranosyl)-D-galact
D-(+)-Fucose:
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: A derivative used in glycosylation reactions, similar in its synthetic utility.
Properties
Molecular Formula |
C12H22O10 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11-,12?/m0/s1 |
InChI Key |
BQEBASLZIGFWEU-ARRAAIMLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


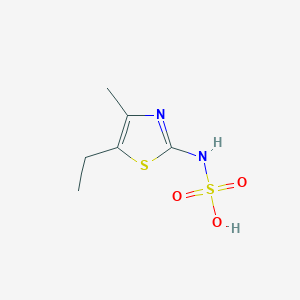
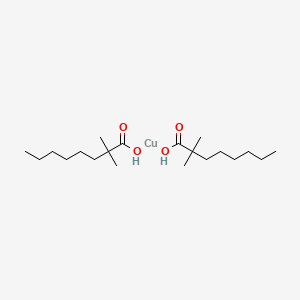
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

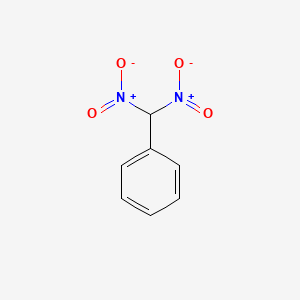
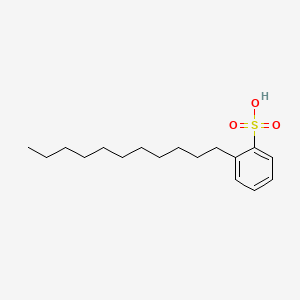
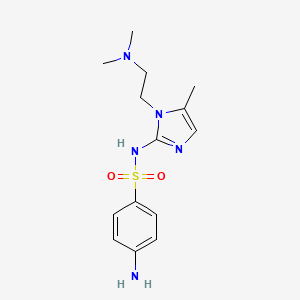
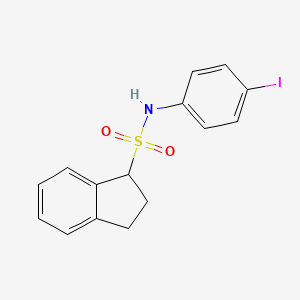
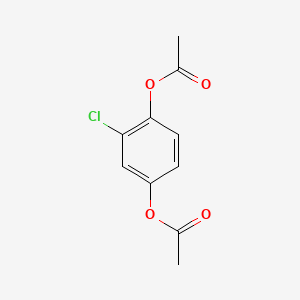
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
